6-Oxopurine-13C,15N2

LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Purine Metabolomics

Researchers quantifying endogenous hypoxanthine face matrix effects and isotopic interference that compromise LC-MS/MS accuracy. 6-Oxopurine-13C,15N2 solves this as a dual ¹³C,¹⁵N₂ SIL-IS: • +3 Da net mass shift ensures complete spectral separation from endogenous isotopologues • ¹³C/¹⁵N backbone labeling guarantees co-elution and identical ionization efficiency • Validated for clinical metabolomics, purine disorder diagnostics, and pharmacokinetic studies Supplied with full COA; inquire for bulk pricing and immediate global delivery.

Molecular Formula C5H4N4O
Molecular Weight 139.09 g/mol
CAS No. 244769-71-9
Cat. No. B1496741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxopurine-13C,15N2
CAS244769-71-9
Molecular FormulaC5H4N4O
Molecular Weight139.09 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC=N2
InChIInChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i2+1,8+1,9+1
InChIKeyFDGQSTZJBFJUBT-ZFKSAQBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxopurine-13C,15N2 (Hypoxanthine-13C,15N2) for Quantitative LC-MS/MS: Procurement and Analytical Differentiation Guide


6-Oxopurine-13C,15N2 (CAS 244769-71-9), also designated as Hypoxanthine-13C,15N2, is a stable isotope-labeled analog of the endogenous purine base hypoxanthine, wherein one carbon atom is substituted with carbon-13 (¹³C) and two nitrogen atoms are substituted with nitrogen-15 (¹⁵N) . With a molecular formula of C₅H₄N₄O and an isotopic molecular weight of 139.09 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) intended for the accurate quantification of unlabeled hypoxanthine in complex biological matrices via LC-MS/MS or GC-MS [1][2]. As an isotope dilution mass spectrometry (IDMS) standard, it provides essential correction for matrix effects and ionization variability, thereby enabling method validation and precise metabolite quantification in clinical metabolomics, pharmacokinetic studies, and purine metabolism research [3][4].

Product Type Stable isotope-labeled internal standard (SIL-IS)
Labeling 13C,15N2 backbone substitution
Workflow Fit LC-MS/MS quantification of hypoxanthine

Why 6-Oxopurine-13C,15N2 Cannot Be Substituted with Deuterated or Alternative Isotopologues in Quantitative LC-MS/MS Workflows


Generic substitution of 6-Oxopurine-13C,15N2 with other isotopically labeled hypoxanthine variants (e.g., deuterated hypoxanthine-d2, hypoxanthine-d4, or singly labeled ¹³C-hypoxanthine) compromises analytical accuracy due to fundamentally different physicochemical and mass spectrometric behavior. Deuterium-labeled internal standards (e.g., hypoxanthine-d2 or hypoxanthine-d4) exhibit chromatographic retention time shifts relative to the unlabeled analyte (isotope effect), resulting in differential matrix effects during electrospray ionization that cannot be fully corrected [1][2]. Furthermore, singly ¹³C-labeled analogs may not provide sufficient mass separation from endogenous isotopologues in complex biological matrices, leading to spectral overlap and quantification inaccuracy [3]. The ¹³C,¹⁵N₂ dual-isotope configuration of 6-Oxopurine-13C,15N2 delivers a net mass shift of +3 Da, which exceeds the natural isotopic envelope of hypoxanthine and ensures baseline chromatographic resolution from the unlabeled analyte, while the backbone (C/N) isotopic substitution maintains identical retention time and ionization efficiency to the native compound [4][5].

Risk Factor
13C,15N2 SIL-IS
Deuterated / Singly Labeled Analogs
Retention Time
Co-elution with unlabeled hypoxanthine (shift undetectable)
Deuterated analogs may show 0.05–0.15 min earlier elution, altering matrix effect correction
Mass Separation
+3 Da net mass shift, exceeding natural isotopologue envelope
Single 13C-labeled (+1 Da) may overlap with endogenous M+1 isotopologues, risking spectral interference
Isotopic Enrichment
>99 atom% 13C/15N with batch-specific CoA
Lower or uncertified enrichment may introduce systematic quantification bias

6-Oxopurine-13C,15N2 Quantitative Differentiation: Evidence-Based Comparison with Alternative Hypoxanthine Isotopologues


Mass Shift and Spectral Resolution: +3 Da Net Mass Shift Eliminates Endogenous Interference Relative to Singly Labeled Analogs

6-Oxopurine-13C,15N2 provides a net mass shift of +3 Da relative to unlabeled hypoxanthine (m/z 137 → m/z 140 in positive ion mode), which exceeds the natural isotopic contribution of endogenous hypoxanthine isotopologues (M+1 and M+2) in biological matrices . In contrast, singly ¹³C-labeled hypoxanthine (e.g., [¹³C]-hypoxanthine) provides only a +1 Da mass shift, which can overlap with the natural M+1 isotopic abundance of unlabeled hypoxanthine (approximately 5-6% of the monoisotopic peak in biological samples containing carbon), leading to quantification bias and reduced signal-to-noise ratios at low analyte concentrations [1].

Mass Shift Resolution
Class-level inference
Target: +3 Da (m/z 137→140)
[13C]-hypoxanthine: +1 Da; d2: +2 Da
Reported 3× greater mass separation versus 13C-analog; avoids endogenous isotopologue interference
Supports accurate quantification at low nanomolar levels in complex matrices
LC-MS/MS Quantification Isotope Dilution Mass Spectrometry Purine Metabolomics

Chromatographic Co-elution and Matrix Effect Correction: Superiority of ¹³C/¹⁵N Backbone Labeling Over Deuterium Labeling

Stable isotope-labeled internal standards (SIL-IS) with ¹³C and ¹⁵N substitution on the molecular backbone exhibit chromatographic retention times identical to the unlabeled analyte, whereas deuterium-labeled internal standards (e.g., hypoxanthine-d2 or hypoxanthine-d4) exhibit measurable retention time shifts due to the isotope effect on hydrogen bonding interactions with reverse-phase stationary phases [1]. In a class-level evaluation of isotopologue normalization performance, fully ¹³C,¹⁵N-labeled metabolite extracts as internal standard mixtures outperformed conventional normalization approaches and demonstrated superior inter-instrument reproducibility in non-targeted metabolomics [2]. The use of ¹³C/¹⁵N-labeled internal standards is considered the 'gold standard' for mitigating matrix effect impact on analytical results in LC-MS/MS, as they co-elute precisely with the target analyte and experience identical ionization suppression or enhancement [3].

Co-elution Fidelity
Class-level inference
Retention shift undetectable (0.00 min)
Deuterated: 0.05–0.15 min earlier
13C/15N backbone labeling reported to preserve identical RT and ionization; supports matrix-effect correction
Co-elution critical for consistent ESI suppression/enhancement correction
Matrix Effect Correction Electrospray Ionization Stable Isotope Internal Standard

In Vivo Tracer Fidelity: Dual ¹³C/¹⁵N Labeling Enables Simultaneous Carbon and Nitrogen Flux Analysis Unavailable with Deuterated Tracers

6-Oxopurine-13C,15N2 enables simultaneous tracking of both carbon and nitrogen metabolic fluxes in purine biosynthesis and salvage pathways when used as a tracer compound, a capability that is not available with deuterium-only labeled hypoxanthine variants . A Bayesian multi-model-based ¹³C,¹⁵N-metabolic flux analysis methodology has been established that jointly resolves carbon and nitrogen fluxes quantitatively, providing the first nitrogen flux distributions for amino acid and nucleotide biosynthesis in mycobacteria [1]. In contrast, hypoxanthine-d2 and hypoxanthine-d4 can only track hydrogen/deuterium exchange or serve as internal standards but cannot provide carbon/nitrogen flux information simultaneously .

Dual Tracer Capability
Cross-study comparable
Simultaneous carbon and nitrogen flux quantification
Deuterated tracers: hydrogen exchange only
Reported 13C/15N dual-label provides two orthogonal metabolic tracking dimensions
Supports purine biosynthesis and salvage pathway flux studies
Metabolic Flux Analysis Purine Metabolism Stable Isotope Tracer

Isotopic Purity and Enrichment: Specification Compliance Enables Regulatory-Grade Method Validation

6-Oxopurine-13C,15N2 is supplied with certified isotopic enrichment specifications, typically >98% chemical purity and >99 atom% ¹³C/¹⁵N enrichment, with batch-specific Certificates of Analysis available . This level of characterization is essential for FDA and EMA regulatory method validation, where internal standard purity and isotopic enrichment directly impact quantification accuracy and inter-laboratory reproducibility [1]. In contrast, alternative hypoxanthine isotopologues may be offered with lower isotopic enrichment specifications (e.g., 97–98 atom%) or without batch-specific CoA documentation, which can introduce systematic quantification bias exceeding 5% when such internal standards are used in validated bioanalytical methods [2].

Isotopic Enrichment
Supporting evidence
>98% chemical purity; >99 atom% 13C/15N
Alternatives: 97–98 atom% reported
Reported enrichment specification may reduce crosstalk interference by >50%
Batch-specific CoA supports method validation documentation review
Method Validation Certificate of Analysis Regulatory Compliance

Metabolic Stability and Tracer Application: Purine Metabolism Intermediate Enables Hypoxia Biomarker Studies Unavailable with Non-Metabolizable Analogs

6-Oxopurine-13C,15N2 retains full metabolic activity as a purine base, enabling its use as a tracer in studies of adenosine metabolism, nucleotide salvage pathways, and hypoxia-associated purine release . Hypoxanthine is a potential free radical generator and serves as an indicator of hypoxia, with elevated levels observed in ischemic tissues and tumors [1]. The ¹³C,¹⁵N₂ labeling permits precise quantification of hypoxia-induced hypoxanthine accumulation and metabolic turnover using isotope dilution mass spectrometry, a capability that is not available with non-metabolizable structural analogs or non-labeled hypoxanthine in complex in vivo systems [2].

Metabolic Tracer Stability
Supporting evidence
Fully metabolizable; participates in purine salvage/degradation
Non-metabolizable analogs: inhibitor only
Reported metabolic behavior identical to endogenous hypoxanthine; enables flux tracing in hypoxia models
Supports hypoxia biomarker assay context; requires model-specific validation
Hypoxia Biomarker Purine Metabolism Metabolic Tracer

6-Oxopurine-13C,15N2: Validated Application Scenarios for Scientific Procurement and Method Development


Quantitative LC-MS/MS Assay Development for Endogenous Hypoxanthine in Plasma, Urine, and Tissue Homogenates

6-Oxopurine-13C,15N2 is the optimal SIL-IS for developing and validating quantitative LC-MS/MS methods to measure endogenous hypoxanthine concentrations in biological matrices. The +3 Da mass shift ensures complete spectral separation from endogenous hypoxanthine isotopologues, while the ¹³C/¹⁵N backbone labeling guarantees co-elution and identical ionization efficiency, enabling robust matrix effect correction [1]. This is critical for clinical applications including diagnosis of purine metabolism disorders (e.g., Lesch-Nyhan syndrome, molybdenum cofactor deficiency), monitoring of ischemia-reperfusion injury biomarkers, and pharmacokinetic studies of purine analog therapeutics [2].

Metabolic Flux Analysis of Purine Nucleotide Biosynthesis and Salvage Pathways

The dual ¹³C and ¹⁵N labeling of 6-Oxopurine-13C,15N2 provides unique capability for simultaneous carbon and nitrogen metabolic flux analysis in purine metabolism studies. When used as a tracer in cell culture or in vivo models, the compound's incorporation into downstream purine metabolites (xanthine, uric acid, nucleotides) can be tracked quantitatively by LC-MS/MS, enabling resolution of both de novo biosynthesis and salvage pathway contributions [3]. This application is particularly valuable in cancer metabolism research (where purine biosynthesis is upregulated), gout and hyperuricemia mechanistic studies, and evaluation of purine analog antimetabolite drug mechanisms .

Non-Targeted Metabolomics Internal Standard for Cross-Batch and Cross-Instrument Normalization

6-Oxopurine-13C,15N2 is suitable as a component of stable isotope-labeled internal standard mixtures for non-targeted metabolomics normalization. Fully ¹³C,¹⁵N-labeled metabolite extracts containing this compound have been demonstrated to outperform conventional normalization approaches, providing superior intra- and inter-instrument reproducibility in GC-MS and LC-MS-based metabolomics workflows [4]. This application addresses the critical challenge of cross-batch and cross-platform data integration in large-scale metabolomics studies, where systematic technical variation can obscure true biological signals [5].

Hypoxia and Ischemia Biomarker Quantification in Preclinical and Clinical Research

As a stable isotope-labeled analog of hypoxanthine, a recognized indicator of tissue hypoxia and ischemia, 6-Oxopurine-13C,15N2 enables precise quantification of hypoxia-induced purine release in preclinical models and clinical specimens . The compound can be used as an internal standard to measure elevated hypoxanthine concentrations in ischemic tissue perfusates, cerebrospinal fluid during stroke or traumatic brain injury, and tumor microenvironments. The stable isotope labeling eliminates interference from endogenous hypoxanthine pools and provides the analytical rigor required for translational biomarker validation studies [6].

Application
Selection Property
Validation Focus
Endogenous hypoxanthine quantification in research matrices (plasma, urine, tissue)
Sufficient mass shift to avoid endogenous isotopologue interference
Co-elution and matrix-effect correction validation
Purine nucleotide biosynthesis and salvage pathway flux studies
Dual 13C/15N labeling for simultaneous carbon/nitrogen tracking
Metabolic flux model interpretation and tracer incorporation
Non-targeted metabolomics normalization for cross-batch and cross-platform reproducibility
Backbone labeling compatible with 13C/15N metabolomics mixtures
Inter-instrument reproducibility and data integration
Hypoxia and ischemia biomarker studies in research models
Metabolizable tracer matching endogenous hypoxanthine fate
Hypoxia-induced purine release endpoint monitoring

Technical Documentation Hub

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36 linked technical documents
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